Methyl 2-({[5-bromo-2-(2-chlorobenzamido)phenyl](2-chlorophenyl)methyl}amino)acetate
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Overview
Description
Methyl 2-({5-bromo-2-(2-chlorobenzamido)phenylmethyl}amino)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes bromine, chlorine, and benzamido groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({5-bromo-2-(2-chlorobenzamido)phenylmethyl}amino)acetate typically involves multiple steps. One common method includes the reaction of 5-bromo-2-(2-chlorobenzamido)phenyl with 2-chlorophenylmethylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often incorporating advanced techniques such as continuous flow chemistry and high-throughput screening to identify the best reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({5-bromo-2-(2-chlorobenzamido)phenylmethyl}amino)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 2-({5-bromo-2-(2-chlorobenzamido)phenylmethyl}amino)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-({5-bromo-2-(2-chlorobenzamido)phenylmethyl}amino)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-2-(2-chlorophenyl)acetate
- Methyl 2-chlorophenylacetate
- Methyl (5-(2-chlorophenyl)-2-furoyl)aminoacetate
Uniqueness
Methyl 2-({5-bromo-2-(2-chlorobenzamido)phenylmethyl}amino)acetate is unique due to its combination of bromine, chlorine, and benzamido groups. This unique structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C23H19BrCl2N2O3 |
---|---|
Molecular Weight |
522.2 g/mol |
IUPAC Name |
methyl 2-[[[5-bromo-2-[(2-chlorobenzoyl)amino]phenyl]-(2-chlorophenyl)methyl]amino]acetate |
InChI |
InChI=1S/C23H19BrCl2N2O3/c1-31-21(29)13-27-22(15-6-2-4-8-18(15)25)17-12-14(24)10-11-20(17)28-23(30)16-7-3-5-9-19(16)26/h2-12,22,27H,13H2,1H3,(H,28,30) |
InChI Key |
QDVBUNDOFWGJCV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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